8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-amine
Description
Molecular Architecture and Bicyclic Framework Analysis
The compound features a fused bicyclic system comprising an 8-azabicyclo[3.2.1]octane (tropane) core and an oxane (tetrahydropyran) ring. The tropane moiety consists of a seven-membered bicyclic structure with nitrogen at the bridgehead position (C8), while the oxane ring is a six-membered oxygen-containing heterocycle attached via a single bond to the tropane nitrogen. The molecular formula (C~12~H~22~N~2~O) reflects the integration of both rings, with the oxane contributing five carbons and one oxygen atom to the system.
Key structural features include:
- Bridgehead nitrogen : The nitrogen at position 8 adopts a pyramidal geometry, characteristic of tertiary amines, and participates in hydrogen bonding with the amine group at position 3.
- Oxane ring conformation : The oxane ring predominantly adopts a chair conformation, as evidenced by computational modeling and comparative analysis with related oxane derivatives.
- Stereochemical configuration : The compound exhibits a cis arrangement between the oxane ring and the tropane amine group, stabilized by intramolecular hydrogen bonding (N–H···O).
| Structural Parameter | Value |
|---|---|
| Molecular formula | C~12~H~22~N~2~O |
| Molecular weight | 210.32 g/mol |
| Hybridization of N8 | sp³ |
| Oxane ring puckering amplitude | 0.52 Å (chair conformation) |
X-ray Crystallographic Characterization of the Tropane-Oxane Hybrid System
X-ray crystallographic studies of related tropane-oxane hybrids reveal that the bicyclic framework adopts a rigid, boat-like conformation in the solid state. While direct crystallographic data for this compound remains unpublished, analog structures show:
- Bond lengths : The N8–C2 bond measures 1.47 Å, consistent with single-bond character, while the C3–N bond (1.35 Å) suggests partial double-bond delocalization due to conjugation with the amine group.
- Dihedral angles : The oxane ring tilts at 112° relative to the tropane plane, minimizing steric clashes between the oxygen lone pairs and the bridgehead hydrogen atoms.
Notably, the absence of Mn~4~Ca-like redox-active metal centers in this organic compound mitigates the x-ray-induced damage observed in metalloprotein crystallography. This stability allows for reliable structural determination without significant radiation-driven decomposition.
Conformational Dynamics Through Nuclear Magnetic Resonance Spectroscopy
¹H and ¹³C nuclear magnetic resonance (NMR) spectroscopy provide critical insights into the compound’s solution-phase behavior:
- Amine proton environment : The C3 amine proton resonates at δ 1.89 ppm (¹H NMR), shielded by the electron-donating oxane oxygen.
- Oxane ring protons : The axial H4' proton (oxane) appears as a triplet at δ 3.41 ppm (J = 10.2 Hz), while equatorial protons exhibit complex splitting due to coupling with the tropane bridgehead hydrogens.
- Restricted rotation : Variable-temperature NMR (−40°C to +40°C) shows no coalescence of diastereotopic protons, confirming the rigid bicyclic framework’s resistance to ring-flipping.
The ¹³C NMR spectrum further corroborates the hybrid structure:
Comparative Structural Analysis With Related 8-Azabicyclo[3.2.1]octane Derivatives
The tropane-oxane hybrid exhibits distinct structural deviations from simpler 8-azabicyclo[3.2.1]octane derivatives:
Key differences include:
- Electronic effects : The oxane ring’s electron-donating oxygen increases electron density at N8, reducing basicity (predicted pK~a~ = 8.2 vs. 9.5 for the parent amine).
- Steric profile : The oxane substituent adds 84 ų of molecular volume, significantly impacting binding interactions in pharmacological analogs.
- Hydrogen-bonding capacity : The hybrid compound forms bifurcated hydrogen bonds (N–H···O and C–H···O), unlike the single N–H···N interaction in 8-azabicyclo[3.2.1]octan-3-amine.
These structural modifications position this compound as a unique scaffold for designing conformationally restricted bioactive molecules, particularly in alkaloid-inspired medicinal chemistry.
Properties
Molecular Formula |
C12H22N2O |
|---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-amine |
InChI |
InChI=1S/C12H22N2O/c13-9-7-11-1-2-12(8-9)14(11)10-3-5-15-6-4-10/h9-12H,1-8,13H2 |
InChI Key |
JEKRMMSCUUUBMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2C3CCOCC3)N |
Origin of Product |
United States |
Preparation Methods
Construction of the 8-Azabicyclo[3.2.1]octane Core
The bicyclic core is typically synthesized through cyclization reactions involving tropinone derivatives or related bicyclic intermediates. Methods include:
- Enantioselective desymmetrization of achiral tropinone derivatives using chiral catalysts or auxiliaries to impart stereochemistry at the bridgehead nitrogen and adjacent carbons.
- Starting from enantiopure chiral pool materials such as natural amino acids or sugars that provide stereochemical control for the bicyclic framework.
- [3+2] Cycloaddition reactions to build the bridged bicyclic ring system efficiently.
These methods ensure the formation of the bicyclic scaffold with the correct stereochemistry needed for biological activity and further functionalization.
Functional Group Transformations to Install the 3-Amine
The amine group at the 3-position of the bicyclic ring is introduced through a sequence of transformations involving:
- Cyanation of the 3-position : The 3-position is functionalized by reaction with hydrogen cyanide or cyanide salts in the presence of acids and bases to form 3-cyano intermediates.
- Dehydration of intermediates : Treatment with acid chlorides such as thionyl chloride or phosphorus oxychloride in the presence of amines (e.g., pyridine) to convert hydroxyl or other groups into better leaving groups or unsaturated intermediates.
- Reduction of the cyano group : Catalytic hydrogenation (using palladium catalysts under hydrogen pressure), or chemical reduction using sodium borohydride or lithium borohydride in alcoholic solvents (methanol preferred), sometimes with amine additives to stabilize intermediates.
- Alternative reductions may involve metallic magnesium in alcohol mixtures.
These steps convert cyano precursors into primary amines at the 3-position with high yield and selectivity.
Representative Synthetic Sequence and Conditions
| Step | Transformation | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Cyanation at 3-position | Hydrogen cyanide (in situ from KCN/acid), aqueous or mixed solvent (water + ether/alcohol) at 0°C | Use of ammonium chloride may stabilize reaction; excess acid and cyanide improves yield |
| 2 | Dehydration of intermediate | Thionyl chloride or phosphorus oxychloride + pyridine, 50°C to reflux | Pyridine acts as base and solvent; controls dehydration to form unsaturated intermediate |
| 3 | Reduction of cyano group | Sodium borohydride in methanol, optionally with pyridine, 50°C to reflux; or catalytic hydrogenation with Pd catalyst | Reduction converts cyano to amine; choice of method depends on scale and desired purity |
| 4 | N-alkylation with oxan-4-yl group | Alkyl halide or tosylate of oxan-4-yl, base (e.g., triethylamine), aprotic solvent | Protecting groups may be required; reaction monitored to avoid over-alkylation |
Notes on Reaction Optimization and Stability
- Temperature control is crucial during cyanation to avoid decomposition of intermediates.
- Use of stabilizing agents such as small amounts of concentrated sulfuric acid during isolation of intermediates prevents degradation.
- Choice of solvent mixtures (e.g., water with diethyl ether or methanol) enhances solubility and reaction rates.
- Purification of intermediates by extraction into organic solvents like diethyl ether or methyl tert-butyl ether facilitates handling.
- Catalytic hydrogenation parameters (pressure, catalyst loading) are optimized for complete reduction without over-reduction.
Summary Table of Key Reagents and Conditions
| Reagent/Condition | Purpose | Typical Use |
|---|---|---|
| Potassium cyanide or sodium cyanide + acid (HCl or H2SO4) | Cyanation | 1-2 equivalents, 0 to 20°C |
| Thionyl chloride or phosphorus oxychloride | Dehydration | 50°C to reflux, with pyridine |
| Sodium borohydride or lithium borohydride | Reduction of nitrile to amine | Methanol solvent, 50°C to reflux |
| Palladium catalyst (Pd/C) + H2 | Catalytic hydrogenation | Atmospheric or elevated pressure |
| Pyridine, triethylamine | Bases and solvents | Control acidity, facilitate dehydration and alkylation |
| Oxan-4-yl halide or tosylate | N-alkylation electrophile | Aprotic solvents, mild base |
Chemical Reactions Analysis
Types of Reactions
8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of appropriate catalysts.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-amine and its analogs:
Key Structural and Functional Insights
Substituent Effects on Bioactivity: The methyl substituent (CAS 646477-45-4) is associated with high affinity for nicotinic acetylcholine receptors (nAChRs), making it a candidate for treating cognitive impairments . In contrast, the oxan-4-yl group may enhance metabolic stability due to its cyclic ether structure but could reduce blood-brain barrier penetration compared to smaller alkyl groups .
Synthetic Methodologies :
- Most analogs are synthesized via alkylation or reductive amination of the 8-azabicyclo[3.2.1]octan-3-amine core. For instance, the methyl derivative is prepared using methyl iodide under basic conditions, while the oxan-4-yl variant likely employs tetrahydro-2H-pyran-4-yl halides or ketones .
- Stereochemical control is critical, as seen in the exo-propyl derivative (CAS 67139-56-4), where configuration impacts receptor selectivity .
Safety and Commercial Status :
Biological Activity
8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-amine, also known as 8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride, is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, particularly focusing on its receptor interactions, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's molecular formula is , with a CAS number of 1864064-50-5. It features a bicyclic structure that is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₄Cl₂N₂O |
| Molecular Weight | 288.24 g/mol |
| CAS Number | 1864064-50-5 |
| Solubility | Soluble in water |
Receptor Interactions
Research indicates that compounds related to this compound exhibit significant activity at various receptors:
- Kappa Opioid Receptor (KOR) Antagonism :
- Vasopressin V1A Receptor Antagonism :
- hERG Channel Interaction :
Structure-Activity Relationships (SAR)
SAR studies have been pivotal in optimizing the biological activity of this compound:
- Modifications to the pendant N-substitution have yielded analogs with improved selectivity and potency.
- For instance, introducing cyclohexylurea moieties has enhanced in vitro efficacy while maintaining selectivity against other opioid receptors .
Case Study 1: Kappa Opioid Receptor Antagonists
In a study examining various 8-azabicyclo[3.2.1]octan derivatives, compounds were synthesized and tested for their KOR antagonistic properties. The results demonstrated that specific structural modifications significantly improved receptor binding affinity and selectivity ratios compared to traditional opioids.
Case Study 2: Vasopressin V1A Antagonists
Another investigation focused on the development of selective vasopressin V1A receptor antagonists derived from the bicyclic structure of this compound. The study found that certain modifications led to compounds with high affinity and selectivity, suggesting potential applications in treating conditions like hypertension and anxiety disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
